Selenate

Description

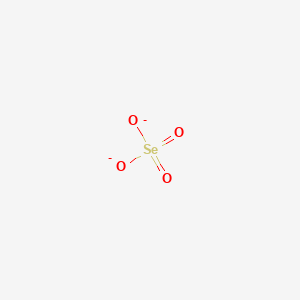

Structure

2D Structure

Propriétés

IUPAC Name |

selenic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHFIVBSNOWOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Se](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4Se, H2SeO4 | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | selenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14019-91-1 (calcium salt), 14986-91-5 (magnesium salt), 7783-21-3 (ammonium salt), 7790-59-2 (potassium salt) | |

| Record name | Selenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064818 | |

| Record name | Selenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenic acid appears as a white crystalline solid. Very corrosive to skin, eyes and mucous membranes. Corrosive to metal. Toxic by skin absorption and by ingestion., Highly deliquescent solid; [Merck Index] White solid; [HSDB] Slightly yellow-green liquid; [MSDSonline] mp = 59.9 deg C; [Ullmann] | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, 260 °C (decomposes) | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble, 1300 g in 100 mL water at 30 °C, Soluble in sulfuric acid; insoluble in ammonia | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.951 at 15 °C (solid); 2.609 at 15 °C (liquid) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, Hexagonal colorless prisms | |

CAS No. |

7783-08-6, 14124-68-6 | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV0Y51NC4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 °C | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Selenate for Researchers, Scientists, and Drug Development Professionals

Anhydrous sodium selenate (Na₂SeO₄) is an inorganic salt of significant interest in various scientific fields, from materials science to pharmacology. This document provides a comprehensive overview of its chemical properties, tailored for researchers, scientists, and professionals in drug development. It delves into its fundamental characteristics, reactivity, and its burgeoning role in modulating key cellular signaling pathways.

Core Chemical and Physical Properties

Sodium this compound is a white, crystalline solid that is highly soluble in water. It is the sodium salt of selenic acid and exists in anhydrous, heptahydrate, and decahydrate (B1171855) forms.[1] Many of its physical properties are similar to those of sodium sulfate.[2] Below is a summary of its key quantitative data.

| Property | Value | Reference(s) |

| Chemical Formula | Na₂SeO₄ | [3] |

| Molar Mass | 188.947 g/mol | [2] |

| Appearance | White or grey powder, colorless rhombic crystals | [2][3] |

| Density | 3.098 g/cm³ | [2] |

| Melting Point | Decomposes | [3] |

| Boiling Point | Decomposes | [3] |

| Solubility in Water | Soluble | [2] |

| pH (10g/L solution) | 9 - 10 | [4] |

| Standard Reduction Potential (SeO₄²⁻ + H₂O + 2e⁻ → SeO₃²⁻ + 2OH⁻) | +0.05 V | [5] |

Chemical Reactivity and Synthesis

Sodium this compound is a weak oxidizing agent.[6] Its reactivity is a critical aspect of its chemical profile, influencing its synthesis, handling, and biological interactions.

Reactions with Acids and Bases

While sodium this compound is the salt of a strong acid (selenic acid) and a strong base (sodium hydroxide), its behavior in concentrated acidic or basic solutions is of interest. Selenic acid is a strong oxidizing agent, capable of dissolving gold.[7] The this compound ion (SeO₄²⁻) is a weaker oxidizing agent than selenic acid. In strongly acidic solutions, such as concentrated hydrochloric acid, selenic acid can be reduced to selenious acid.[7]

A related reaction involves sodium selenite (B80905), which reacts with hydrochloric acid to form selenious acid, which can exist in equilibrium with various chloro-selenium species.[8] The reaction of sodium selenide (B1212193) with hydrochloric acid produces the toxic gas hydrogen selenide.[9]

Synthesis of Sodium this compound

The industrial production of sodium this compound typically involves the oxidation of sodium selenite (Na₂SeO₃). A common method begins with the dissolution of selenium dioxide (SeO₂) in an aqueous solution of sodium hydroxide (B78521) to form sodium selenite.[10][11] The resulting sodium selenite is then oxidized to sodium this compound using an oxidizing agent such as hydrogen peroxide in a basic medium.[1][3]

Reaction Scheme:

Experimental Protocols

Laboratory-Scale Synthesis of Sodium this compound

This protocol is adapted from established industrial methods for laboratory-scale synthesis.[1][3]

Materials:

-

Selenium Dioxide (SeO₂)

-

Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized water

-

pH meter or pH indicator strips

-

Heating mantle and stirrer

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

Preparation of Sodium Selenite Solution: In a well-ventilated fume hood, carefully dissolve a molar equivalent of selenium dioxide in a solution of two molar equivalents of sodium hydroxide in deionized water. The reaction is exothermic. Monitor the pH to ensure it remains basic (pH > 7).

-

Oxidation to Sodium this compound: To the sodium selenite solution, slowly add a slight molar excess of 30% hydrogen peroxide while stirring continuously. The reaction temperature should be maintained between 40-60°C to facilitate the oxidation.[3]

-

Crystallization: After the reaction is complete (as indicated by the cessation of heat evolution), concentrate the solution by gentle heating to induce crystallization of sodium this compound.

-

Isolation and Drying: Cool the solution to allow for maximum crystal formation. Collect the sodium this compound crystals by vacuum filtration and wash with a small amount of cold deionized water. Dry the crystals in an oven at a temperature below its decomposition point.

Determination of Melting Point

The melting point of inorganic salts like sodium this compound can be determined using a capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of the dry sodium this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 20°C below the expected decomposition temperature.

-

Then, reduce the heating rate to approximately 1-2°C per minute.

-

Observe the sample for any signs of decomposition, such as discoloration or gas evolution, and record the temperature range over which these changes occur.

Measurement of Aqueous Solubility

The solubility of sodium this compound in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Procedure:

-

Add an excess amount of sodium this compound to a known volume of deionized water in a flask.

-

Stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of sodium this compound in the supernatant using a suitable analytical method, such as gravimetric analysis (by evaporating the water and weighing the residue) or ion chromatography.

-

Calculate the solubility in grams of sodium this compound per 100 mL of water.

Biological Activity and Signaling Pathways

In the realm of drug development and biomedical research, sodium this compound has garnered significant attention for its ability to modulate specific cellular signaling pathways.

Activation of Protein Phosphatase 2A (PP2A)

A key biological function of sodium this compound is its role as a specific activator of Protein Phosphatase 2A (PP2A).[6][10][12] PP2A is a major serine/threonine phosphatase that regulates a multitude of cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.

The activation of PP2A by sodium this compound has been shown to lead to the dephosphorylation of the tau protein, which is hyperphosphorylated in Alzheimer's disease.[10][12] This effect has positioned sodium this compound as a potential therapeutic agent for Alzheimer's and other tauopathies.

Figure 1. Sodium this compound activates PP2A, leading to tau dephosphorylation.

Experimental Workflow for Studying Sodium this compound's Effects on Cancer Cells

The pro-oxidant and cytotoxic effects of sodium this compound on various cancer cell lines make it a subject of interest in oncology research.[13][14] A general workflow to investigate its anticancer properties is outlined below.

Figure 2. Workflow for investigating sodium this compound's anticancer effects.

PP2A Activity Assay Protocol

To quantify the effect of sodium this compound on PP2A activity, a malachite green-based phosphatase assay can be employed. This protocol is a generalized procedure based on commercially available kits.[2]

Materials:

-

PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore or R&D Systems)

-

Cell lysate from cells treated with or without sodium this compound

-

Sodium this compound solutions of varying concentrations

-

Microplate reader

Procedure:

-

Prepare Cell Lysates: Culture cells of interest and treat with different concentrations of sodium this compound for a specified duration. Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.

-

Immunoprecipitate PP2A: Use the capture antibody provided in the kit to immunoprecipitate PP2A from the cell lysates in a 96-well plate.

-

Phosphatase Reaction: To the wells containing the immunoprecipitated PP2A, add the phosphopeptide substrate provided in the kit.

-

Incubation: Incubate the plate at the recommended temperature and time to allow the dephosphorylation reaction to occur.

-

Colorimetric Detection: Stop the reaction and add the malachite green reagent. This reagent will form a colored complex with the free phosphate (B84403) released during the reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength (typically around 620 nm) using a microplate reader.

-

Data Analysis: Calculate the amount of phosphate released by comparing the absorbance values to a phosphate standard curve. The PP2A activity is proportional to the amount of phosphate released.

Safety and Handling

Sodium this compound is classified as toxic if ingested or inhaled. Chronic exposure can lead to severe damage to the lungs, kidneys, and liver.[1] It is essential to handle sodium this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. All waste containing sodium this compound should be disposed of as hazardous waste according to local regulations.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. CN101112999A - Preparation process of sodium this compound - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Standard Reduction Potentials [av8n.com]

- 6. researchgate.net [researchgate.net]

- 7. Selenic acid - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - Selenium chemistry in HCl - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. gauthmath.com [gauthmath.com]

- 10. Sodium selenite - Wikipedia [en.wikipedia.org]

- 11. SODIUM SELENITE - Ataman Kimya [atamanchemicals.com]

- 12. Sodium this compound specifically activates PP2A phosphatase, dephosphorylates tau and reverses memory deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. The Anti-Tumor Agent Sodium this compound Decreases Methylated PP2A, Increases GSK3βY216 Phosphorylation, Including Tau Disease Epitopes and Reduces Neuronal Excitability in SHSY-5Y Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Selenate vs. Selenite Bioavailability in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selenium (Se) is an essential trace element crucial for mammalian health, functioning as a key component of selenoproteins that are involved in antioxidant defense, thyroid hormone metabolism, and immune function. The bioavailability of selenium is critically dependent on its chemical form. This technical guide provides a comprehensive comparison of the two primary inorganic forms of selenium, selenate (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻), focusing on their absorption, metabolism, distribution, excretion, and biological efficacy in mammals. While both forms are effective sources of selenium, they exhibit significant differences in their pharmacokinetic profiles. This compound is generally absorbed more efficiently, primarily via active transport, whereas selenite is absorbed through passive diffusion. Following absorption, both are metabolized to the common intermediate, hydrogen selenide (B1212193) (H₂Se), which is the precursor for selenoprotein synthesis. However, the higher absorption of this compound is often counterbalanced by greater urinary excretion. Ultimately, the retention and biological utilization of both forms are remarkably similar under conditions of selenium adequacy. This guide presents quantitative data, detailed experimental methodologies, and visual pathways to elucidate these complex processes for researchers and professionals in the field.

Comparative Bioavailability of this compound and Selenite

The bioavailability of a selenium compound is determined by its absorption, distribution, metabolism, and excretion. While both this compound and selenite serve as effective selenium sources, their distinct chemical properties dictate different paths within the mammalian system.

Absorption

The initial step in bioavailability, absorption, shows marked differences between the two inorganic forms. This compound is typically absorbed more completely than selenite. Studies in women who ingested a large dose (1 mg Se) showed that the apparent absorption for this compound was approximately 94%, whereas for selenite it was about 62%.[1][2] Similarly, a study in infants using stable isotopes found the mean apparent absorption for this compound to be 97.1%, significantly higher than the 73.4% observed for selenite.[3]

-

This compound Absorption: It is believed that this compound is absorbed via an active transport mechanism, likely sharing the same sodium/sulfate cotransporter in the small intestine due to its chemical similarity to sulfate.

-

Selenite Absorption: Selenite absorption is thought to occur primarily through passive diffusion.[4]

Table 1: Comparative Apparent Absorption of this compound and Selenite in Humans

| Species | Form | Dose | Apparent Absorption (%) | Reference(s) |

| Human (Adult Women) | This compound | 1 mg Se | 94 ± 4 | [1][2] |

| Human (Adult Women) | Selenite | 1 mg Se | 62 ± 14 | [1][2] |

| Human (Infants) | This compound | 10 µg Se | 97.1 | [3] |

| Human (Infants) | Selenite | 10 µg Se | 73.4 | [3] |

Metabolism and Distribution

Once absorbed, both this compound and selenite are metabolized to a common, biologically active intermediate, hydrogen selenide (H₂Se), which is then used for the synthesis of selenocysteine (B57510) (Sec) and its incorporation into selenoproteins.[5][6][7][8]

-

Selenite Metabolism: Selenite is rapidly taken up by erythrocytes and reduced to selenide (Se²⁻) through a process involving glutathione (B108866) (GSH).[5] This selenide can then bind to plasma proteins, like albumin, and is transported to the liver.[5]

-

This compound Metabolism: this compound is not as readily reduced in the blood. It is transported largely intact to the liver and other tissues, where it is then reduced to selenite and subsequently to selenide.[5][6]

This metabolic pathway ensures that regardless of the initial inorganic form, the selenium is made available for its essential biological functions.

Regarding tissue distribution, studies in mice have shown that both forms lead to selenium accumulation in various organs, with the liver and kidneys showing high concentrations.[9][10] One study noted that this compound produced greater selenium concentrations in all sampled tissues compared to selenite.[9]

Table 2: Peak Selenium Concentration in Mouse Tissues (6 hours post-injection)

| Tissue | Form | Peak Se Concentration (ppm/g) | Reference |

| Liver | This compound | ~18 | [9] |

| Liver | Selenite | ~7 | [9] |

| Kidney | This compound | ~15 | [9] |

| Kidney | Selenite | ~10 | [9] |

| Spleen | This compound | ~12 (at 9 hours) | [9] |

| Spleen | Selenite | ~3 (at 12 hours) | [9] |

| (Data are estimated from graphical representations in the cited source) |

Excretion

The primary route of excretion for absorbed selenium is through the urine.[11] Here, a key difference emerges: the more efficiently absorbed this compound is also more readily excreted. In a study with human infants, urinary excretion of an ingested dose of this compound was 36.4%, significantly higher than the 9.7% excreted from a selenite dose.[3] This higher excretion rate tends to offset the higher absorption rate of this compound.

Table 3: Comparative Excretion and Retention of this compound and Selenite in Infants

| Parameter | This compound (%) | Selenite (%) | Reference |

| Mean Urinary Excretion | 36.4 | 9.7 | [3] |

| Mean Apparent Retention | 60.7 | 63.7 | [3] |

Fecal excretion largely represents unabsorbed selenium. As expected from the absorption data, fecal excretion of selenite is higher than that of this compound.[1][2]

Bioavailability and Efficacy

Table 4: Effect of this compound and Selenite on Glutathione Peroxidase (GPx) Activity

| Species/Model | Observation | Conclusion | Reference(s) |

| Selenium-depleted rats | Single oral dose of this compound or selenite produced a similar, significant increase in serum GPx activity. | Biological availability is similar. | [13] |

| Pig blood platelets (in vitro) | At physiological doses (10⁻⁷ and 10⁻⁶ M), both forms enhanced GPx activity by about 20%. | Both forms can enhance enzyme activity. | [15] |

| Healthy Finnish men | Supplementation with selenite and this compound increased platelet GPx activity by 30%. | Both inorganic forms effectively increase GPx. | [16] |

| Dairy cattle, sheep, horses | No significant difference between forms in supporting GPx activities. | Both forms are suitable for supplementation. | [14] |

Comparative Toxicity

At high doses, selenium can be toxic. The toxicity can vary depending on the chemical form. Generally, selenite is considered more acutely toxic than this compound when administered intraperitoneally. However, oral LD50 values can vary.

Table 5: Comparative Acute Toxicity (LD50) of Sodium this compound and Sodium Selenite

| Species | Route | Compound | LD50 (mg Se/kg body weight) | Reference(s) |

| Rat | Oral | Sodium Selenite | 3 - 12 | [17] |

| Rat | Oral | Sodium this compound | 1.6 | [17] |

| Rat | Intraperitoneal | Sodium Selenite | 3.25 - 3.50 (minimum lethal dose) | [17] |

| Rat | Intraperitoneal | Sodium this compound | 5.25 - 5.75 (minimum lethal dose) | [17] |

Chronic ingestion of either selenite or this compound in rats at the same dietary levels has been shown to exhibit nearly equivalent toxicity.[18] Signs of acute selenium toxicity include muscular contractions, breathing difficulties, and convulsions.[17]

Experimental Protocols

Protocol: In Vivo Comparative Bioavailability Study in Rodents

This protocol outlines a typical experimental design to compare the bioavailability of this compound and selenite in a rat model, based on common methodologies cited in the literature.[12][13][19]

Objective: To determine and compare the absorption, retention, and functional efficacy (GPx activity) of sodium this compound and sodium selenite.

1. Animals and Acclimatization:

- Species: Male Wistar rats (or Sprague-Dawley), 5-6 weeks old.

- Housing: Housed in individual metabolic cages to allow for separate collection of urine and feces. Maintained on a 12-hour light/dark cycle with controlled temperature and humidity.

- Acclimatization: Acclimatize animals for one week on a standard chow diet.

2. Depletion Phase (Optional but Recommended):

- Diet: Feed all rats a selenium-deficient diet (<0.02 mg Se/kg) for 4-6 weeks to deplete selenium stores and maximize the response to supplementation. This enhances the sensitivity of functional assays like GPx activity.

- Monitoring: Monitor body weight and general health status.

3. Experimental Phase:

- Grouping: Randomly assign rats to experimental groups (n=8-10 per group):

- Group 1: Control (Se-deficient diet, vehicle gavage)

- Group 2: Sodium this compound (e.g., 125 µg Se/kg body weight)

- Group 3: Sodium Selenite (e.g., 125 µg Se/kg body weight)

- Administration: Administer the selenium compounds dissolved in deionized water via a single oral gavage.

4. Sample Collection:

- Urine and Feces: Collect urine and feces for 72 hours post-dosing to determine excretion.

- Blood: Collect blood samples via tail vein at baseline (0 hr) and at specific time points (e.g., 2, 4, 8, 24, 48, 72 hrs) to determine serum selenium concentration and GPx activity.

- Tissue Collection: At the end of the study (e.g., 72 hrs), euthanize animals and collect tissues (liver, kidney, muscle) for total selenium analysis.

5. Analytical Methods:

- Total Selenium Analysis: Analyze selenium content in diet, feces, urine, serum, and tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry with hydride generation.

- GPx Activity Assay: Measure glutathione peroxidase activity in serum or tissue homogenates using a spectrophotometric assay that follows the rate of NADPH oxidation.

6. Data Analysis:

- Apparent Absorption (%): [(Se Intake - Fecal Se) / Se Intake] * 100

- Apparent Retention (%): [(Se Intake - (Fecal Se + Urinary Se)) / Se Intake] * 100

- Statistical Analysis: Use ANOVA followed by post-hoc tests (e.g., Tukey's) to compare means between groups. A p-value < 0.05 is considered significant.

// Nodes

Acclimatization [label="Animal Acclimatization\n(1 Week)", fillcolor="#F1F3F4", fontcolor="#202124"];

Depletion [label="Se-Depletion Phase\n(4-6 Weeks)", fillcolor="#F1F3F4", fontcolor="#202124"];

Grouping [label="Random Group Assignment\n(Control, this compound, Selenite)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Dosing [label="Single Oral Gavage\nof Se Compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Collection [label="Sample Collection\n(Urine, Feces, Blood)\n(0-72 hours)", fillcolor="#FBBC05", fontcolor="#202124"];

Euthanasia [label="Euthanasia & Tissue Harvest\n(Liver, Kidney, Muscle)", fillcolor="#FBBC05", fontcolor="#202124"];

Analysis [label="Biochemical & Elemental Analysis\n(ICP-MS, GPx Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data [label="Data Calculation & Statistics\n(Absorption, Retention, ANOVA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Acclimatization -> Depletion;

Depletion -> Grouping;

Grouping -> Dosing;

Dosing -> Collection;

Collection -> Euthanasia;

Euthanasia -> Analysis;

Collection -> Analysis;

Analysis -> Data;

}

Protocol: In Vitro Intestinal Transport using Caco-2 Cells

This protocol describes a method to assess the transport of this compound and selenite across a simulated intestinal barrier using the Caco-2 human colon adenocarcinoma cell line.[20][21][22]

Objective: To measure and compare the apparent permeability (Papp) of this compound and selenite across a Caco-2 cell monolayer.

1. Caco-2 Cell Culture and Seeding:

- Culture: Grow Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.

- Seeding: Seed cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a high density (e.g., 6.5 x 10⁴ cells/cm²).

- Differentiation: Culture the cells on the inserts for 21 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium. Change the medium every 2-3 days.

2. Monolayer Integrity Test:

- TEER Measurement: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for transport studies.

- Lucifer Yellow Flux: Alternatively, assess the paracellular flux of a fluorescent marker like Lucifer yellow. Low permeability indicates a tight, intact monolayer.

3. Transport Experiment:

- Preparation: Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

- Assay Setup:

- Apical to Basolateral (A→B) Transport: Add the selenium compound (e.g., 100 µM sodium this compound or selenite in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

- Basolateral to Apical (B→A) Transport: Add the selenium compound to the basolateral chamber and fresh HBSS to the apical chamber.

- Incubation: Incubate the plates at 37°C on an orbital shaker.

- Sampling: Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.

4. Selenium Quantification:

- Analyze the concentration of selenium in the collected samples using ICP-MS.

5. Data Analysis:

- Apparent Permeability Coefficient (Papp): Calculate Papp (in cm/s) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

- dQ/dt is the steady-state flux (rate of selenium appearance in the receiver chamber).

- A is the surface area of the permeable membrane (cm²).

- C₀ is the initial concentration of selenium in the donor chamber.

Conclusion and Implications

A detailed examination of this compound and selenite bioavailability reveals distinct pharmacokinetic profiles but similar functional outcomes. This compound demonstrates superior absorption, but this is largely offset by higher rates of urinary excretion. Selenite, while less efficiently absorbed, is more readily retained post-absorption. The convergence of their metabolic pathways to the common intermediate, hydrogen selenide, ensures that both forms are effective precursors for the synthesis of essential selenoproteins, such as glutathione peroxidase. Consequently, for the purpose of restoring selenium status or increasing selenoenzyme activity, both this compound and selenite are considered to be of comparable biological value.

For researchers and drug development professionals, these findings have several implications:

-

Nutritional Supplementation: Both forms are effective for fortifying foods and animal feeds. The choice may depend on other factors such as cost, stability, and the food matrix.

-

Toxicology: While both have similar chronic oral toxicity, differences in acute toxicity should be considered in study design and safety assessments.

-

Pharmacokinetic Modeling: The distinct absorption and excretion rates must be accounted for when developing models to predict selenium status based on intake.

-

Future Research: Further studies are warranted to explore how host factors (e.g., gut microbiome, genetic polymorphisms in transporters or selenoenzymes) and dietary components modulate the bioavailability of these two important inorganic selenium sources.

References

- 1. Urinary and fecal excretions and absorption of a large supplement of selenium: superiority of this compound over selenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of selenite and this compound apparent absorption and retention in infants using stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diffusibility of this compound, selenite, seleno-methionine, and seleno-cystine during simulated gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic pathway for selenium in the body: speciation by HPLC-ICP MS with enriched Se - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolomics of Selenium: Se Metabolites Based on Speciation Studies [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Time-dependent distribution of this compound and selenite selenium in male C57L/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism - Selenium in Nutrition - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Considerations in the design of selenium bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative effect of this compound and selenite on serum selenium concentration and glutathione peroxidase activity in selenium-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dietary this compound versus selenite for cattle, sheep, and horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative effects of selenite and selenite on the glutathione-related enzymes activity in pig blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selenium metabolism and platelet glutathione peroxidase activity in healthy Finnish men: effects of selenium yeast, selenite, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In Vivo Bioavailability of Selenium in Selenium-Enriched Streptococcus thermophilus and Enterococcus faecium in CD IGS Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Forms of selenium affect its transport, uptake and glutathione peroxidase activity in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Selenate in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biogeochemical cycling, and analysis of selenate in aquatic ecosystems. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of selenium's behavior in the environment. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate a deeper understanding of this essential yet potentially toxic element.

Introduction to Selenium in Aquatic Environments

Selenium (Se) is a naturally occurring element that is essential for many organisms in trace amounts but can become toxic at higher concentrations. In aquatic ecosystems, selenium exists in several oxidation states, with this compound (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻) being the most common inorganic forms. This compound is generally more soluble and less readily adsorbed to sediments than selenite, making it highly mobile in aquatic systems.[1][2] The concentration of this compound in natural waters is influenced by a variety of factors, including the geology of the surrounding watershed, anthropogenic activities such as mining and agriculture, and biogeochemical processes within the ecosystem.[3][4] Understanding the dynamics of this compound is crucial for assessing its potential ecological risks and for developing strategies to manage selenium contamination.

Natural Occurrence and Concentrations of this compound

The concentration of this compound in aquatic ecosystems varies widely depending on the type of water body and local geological and anthropogenic inputs. The following tables summarize the reported concentrations of selenium (with a focus on this compound where specified) in various aquatic environments.

Table 1: Selenium Concentrations in Freshwater Ecosystems

| Water Body Type | Selenium Concentration (µg/L) | Notes |

| River Water | 0.02 - 0.5[5] | Can be significantly higher in areas with seleniferous soils or industrial discharge. |

| Lake Water | < 1 (typically)[5] | Can become elevated in closed-basin lakes due to evaporation. |

| Groundwater | 0.06 - 400[5] | Highly variable depending on the aquifer's geology. |

Table 2: Selenium Concentrations in Marine Ecosystems

| Water Body Type | Selenium Concentration (µg/L) | Notes |

| Seawater | 0.1 - 0.35[5] | Generally lower than in many freshwater systems. |

| Estuarine Waters | 0.071 - 0.771[6] | Concentrations can be influenced by freshwater inputs. |

Table 3: Selenium Concentrations in Sediments

| Ecosystem Type | Selenium Concentration (µg/g dry weight) | Notes |

| Freshwater Sediments | < 0.1 - 85[7] | Sediments act as a major sink for selenium.[8] |

| Marine Sediments | 0.14 - 1.6[6] | Generally lower than in contaminated freshwater systems. |

Biogeochemical Cycling of Selenium

The biogeochemical cycling of selenium in aquatic ecosystems is a complex process involving various physical, chemical, and biological transformations. This compound is a key species in this cycle.

Experimental Protocols for this compound Analysis

Accurate determination of this compound concentrations is essential for environmental monitoring and research. The following are detailed protocols for two common analytical methods.

Ion Chromatography-Mass Spectrometry (IC-MS) for this compound and Selenite in Water

This method allows for the direct measurement of different selenium species.

1. Sample Preparation:

-

Filter water samples through a 0.45 µm membrane filter to remove suspended particles.

-

Store samples at 4°C and analyze as soon as possible to minimize species transformation.

2. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system.

-

Anion exchange column (e.g., Dionex IonPac AS11-HC).

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or a single quadrupole mass spectrometer.

3. Chromatographic Conditions:

-

Mobile Phase: A gradient of potassium hydroxide (B78521) (KOH) is commonly used.

-

Flow Rate: Typically around 0.3-0.5 mL/min.

-

Injection Volume: 100-250 µL.

4. Mass Spectrometry Parameters:

-

Operate the mass spectrometer in a mode that allows for the specific detection of selenium isotopes (e.g., m/z 78 or 80).

-

Use appropriate collision/reaction cell technology if available to minimize interferences.

5. Calibration:

-

Prepare a series of calibration standards containing known concentrations of this compound and selenite in deionized water.

-

Construct a calibration curve by plotting the instrument response against the concentration of each species.

6. Quality Control:

-

Analyze procedural blanks and fortified samples to assess contamination and recovery.

-

Use a certified reference material to validate the accuracy of the method.

Hydride Generation Atomic Absorption Spectroscopy (HG-AAS) for Total Selenium in Biota and Sediment

This method is highly sensitive for the determination of total selenium.

1. Sample Digestion:

-

Accurately weigh a homogenized sample of biota or sediment.

-

Digest the sample using a mixture of strong acids (e.g., nitric acid and perchloric acid) with heating to break down the organic matrix and release selenium.

2. Pre-reduction:

-

After digestion, treat the sample with a reducing agent (e.g., hydrochloric acid) to ensure all selenium is in the selenite (Se(IV)) form, as only Se(IV) efficiently forms a hydride.

3. Hydride Generation:

-

Introduce the pre-reduced sample into a reaction vessel.

-

Add a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to convert selenite to volatile selenium hydride (H₂Se).

4. Detection:

-

Transport the selenium hydride gas to a heated quartz cell in the light path of an atomic absorption spectrometer.

-

Measure the absorbance of selenium at its characteristic wavelength (196.0 nm).

5. Calibration and Quality Control:

-

Follow similar calibration and quality control procedures as described for IC-MS, using standards prepared from a certified selenium stock solution.

Effects and Signaling Pathways

Elevated concentrations of this compound can lead to bioaccumulation in aquatic organisms, potentially causing toxicity. One of the key mechanisms of selenium toxicity is the induction of oxidative stress.

When aquatic organisms take up excess this compound, it can be metabolically reduced to other selenium species. During these transformations, reactive oxygen species (ROS) can be generated, leading to oxidative stress.[9] This can cause damage to cellular components such as lipids, proteins, and DNA.[9] In response, organisms activate their antioxidant defense systems, including enzymes like glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT), to neutralize the ROS. However, if the level of oxidative stress exceeds the capacity of the antioxidant system, it can lead to adverse effects such as reduced growth, impaired reproduction, and even mortality.

References

- 1. agilent.com [agilent.com]

- 2. canadacommons.ca [canadacommons.ca]

- 3. ars.usda.gov [ars.usda.gov]

- 4. alsglobal.com [alsglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Frontiers | The effect of selenium on antioxidant system in aquaculture animals [frontiersin.org]

- 8. The effect of selenium on antioxidant system in aquaculture animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Dietary Selenium on the Growth and Immune Systems of Fish - PMC [pmc.ncbi.nlm.nih.gov]

The Essential Role of Selenate as a Micronutrient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium, an essential trace element, is of paramount importance to the physiological functions of a vast array of organisms, from bacteria to humans. Its biological significance is primarily realized through its incorporation into a unique class of proteins known as selenoproteins, where it is present as the 21st amino acid, selenocysteine (B57510). Selenate, one of the primary inorganic forms of selenium, serves as a crucial micronutrient that, upon cellular uptake and metabolic conversion, contributes to the synthesis of these vital proteins. Selenoproteins are integral to a multitude of cellular processes, including antioxidant defense, thyroid hormone metabolism, and immune response. This technical guide provides an in-depth exploration of the role of this compound, detailing its metabolic pathways, its influence on key cellular signaling cascades, and its implications for health and disease. Furthermore, this guide furnishes detailed experimental protocols for the investigation of selenium's biological functions and presents quantitative data to inform experimental design and interpretation.

Introduction

Selenium is a vital micronutrient that plays a critical role in maintaining cellular and organismal homeostasis.[1] The biological activities of selenium are predominantly carried out by selenoproteins, which contain selenium in the form of selenocysteine (Sec).[2] Selenocysteine is encoded by a UGA codon, which typically functions as a stop codon.[3][4] This unique translational recoding requires a complex molecular machinery, underscoring the evolutionary importance of selenium.[4] this compound (SeO₄²⁻), along with selenite (B80905) (SeO₃²⁻), represents a major inorganic dietary source of selenium.[1] Understanding the uptake, metabolism, and functional integration of this compound is crucial for researchers in various fields, from molecular biology to drug development.

This compound Metabolism and Selenoprotein Synthesis

The journey of this compound from an environmental compound to a functional component of a selenoprotein is a multi-step process involving cellular uptake, a series of reduction reactions, and a specialized translational machinery.

Cellular Uptake and Reduction

Inorganic selenium in the form of this compound is taken up by cells, where it undergoes a series of enzymatic reductions. The metabolic pathway begins with the reduction of this compound to selenite, a crucial activation step.[3] Selenite is then further reduced to selenide (B1212193) (H₂Se), which serves as the selenium donor for the synthesis of selenocysteine.[1] This reduction pathway is essential for the subsequent incorporation of selenium into the biological machinery.

Selenocysteine Insertion Machinery

The incorporation of selenocysteine into nascent polypeptide chains is a sophisticated process that recodes the UGA stop codon. This requires a specific selenocysteine insertion sequence (SECIS) element in the 3' untranslated region of selenoprotein mRNAs, a specialized elongation factor (eEFSec), and a unique tRNA, tRNA[Ser]Sec.[5] The metabolic product of this compound, selenide, is used to synthesize selenophosphate, the active selenium donor for the conversion of seryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec.[1]

Quantitative Data on this compound and Selenite

The biological effects of selenium are highly dependent on its chemical form and concentration. The following tables summarize key quantitative data regarding the cytotoxicity and enzymatic effects of this compound and selenite.

Table 1: Comparative Cytotoxicity of this compound and Selenite (IC₅₀ Values)

| Cell Line | Selenium Compound | IC₅₀ (µM) | Reference |

| MCF-10A (non-tumorigenic breast) | Sodium this compound | 209.92 | [4] |

| BT-549 (breast cancer) | Sodium this compound | 246.04 | [4] |

| MDA-MB-231 (breast cancer) | Sodium this compound | 187.54 | [4] |

| MCF-10A (non-tumorigenic breast) | Sodium Selenite | 66.18 | [4] |

| BT-549 (breast cancer) | Sodium Selenite | 29.54 | [4] |

| MDA-MB-231 (breast cancer) | Sodium Selenite | 50.04 | [4] |

| HepG2 (hepatoma) | Sodium Selenite | > 15 | [3][6] |

| A375 (malignant melanoma) | Sodium Selenite | 4.7 | [3] |

| T24 (urinary bladder carcinoma) | Sodium Selenite | 3.5 | [3] |

| PLHC-1 (fish hepatoma) | Sodium Selenite | 237 (24h) | [7] |

| HL-60 (leukemia) | Sodium Selenite | Significantly lower than Selol | [8] |

Table 2: Effects of this compound and Selenite on Glutathione (B108866) Peroxidase (GPx) Activity

| Organism/Cell Line | Selenium Compound | Concentration | Effect on GPx Activity | Reference |

| Selenium-depleted rats | Sodium this compound | 125 µg/kg body weight (single oral dose) | Significant increase, similar to selenite | [9] |

| Selenium-depleted rats | Sodium Selenite | 125 µg/kg body weight (single oral dose) | Significant increase, similar to this compound | [9] |

| Scenedesmus quadricauda (alga) | This compound or Selenite | 50 mg Se/L | Increased to a high level | [10] |

| HepG2 cells | Sodium Selenosulfate & Sodium Selenite | Dose-dependent | Increased activity | [11] |

| Selenium-deficient mice | Sodium Selenosulfate & Sodium Selenite | 0.1 mg Se/kg body weight (intraperitoneal) | Restored activity | [11] |

| Healthy Finnish men | Selenite and this compound | 200 µ g/day | Increased platelet GPx activity by 30% | [12] |

Key Signaling Pathways Modulated by this compound Metabolites

Selenium, through its incorporation into selenoproteins and as selenite, exerts significant influence over critical cellular signaling pathways that regulate cell proliferation, survival, and inflammatory responses.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Studies have shown that selenium compounds, including selenite, can inhibit the PI3K/Akt signaling pathway in cancer cells.[13] This inhibition can lead to decreased cell viability and increased apoptosis.[13] The mechanism involves the reduction of Akt phosphorylation at key residues.[1]

dot Caption: Selenite inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[14] Selenite has been shown to activate the ERK MAPK pathway, which in some contexts, can lead to the inhibition of certain cellular processes.[13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory and immune responses.[15] Selenium, through the activity of selenoproteins like glutathione peroxidase, can inhibit the activation of NF-κB.[8][16] This is achieved by preventing the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm.[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the biological roles of this compound.

Glutathione Peroxidase (GPx) Activity Assay

This protocol describes a colorimetric assay to measure the activity of GPx in cell lysates or tissue homogenates. The assay is based on the oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, which is coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[17][18]

Materials:

-

GPx Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM EDTA, 1 mM DTT)

-

Sample Buffer (for sample dilution)

-

NADPH solution

-

Glutathione (GSH) solution

-

Glutathione Reductase (GR) solution

-

Cumene (B47948) Hydroperoxide (substrate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation:

-

Cell Lysate: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in cold GPx Assay Buffer and lyse by sonication or freeze-thaw cycles. Centrifuge to pellet cellular debris and collect the supernatant.

-

Tissue Homogenate: Perfuse tissue with PBS to remove blood. Homogenize the tissue in cold GPx Assay Buffer. Centrifuge and collect the supernatant.

-

Determine the protein concentration of the lysate/homogenate.

-

-

Reaction Mixture Preparation: Prepare a master mix containing GPx Assay Buffer, NADPH, GSH, and GR.

-

Assay:

-

Add samples and standards to the wells of a 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding cumene hydroperoxide to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 10-15 minutes.

-

-

Data Analysis: Calculate the rate of decrease in absorbance at 340 nm (ΔA340/min). The GPx activity is proportional to this rate.

Cellular Selenium Uptake Assay using ICP-MS

This protocol outlines the measurement of total intracellular selenium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.[12][19]

Materials:

-

Cell culture medium

-

Sodium this compound solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Nitric acid (trace metal grade)

-

Hydrogen peroxide (trace metal grade)

-

ICP-MS instrument

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with the desired concentrations of sodium this compound for a specific duration.

-

Cell Harvesting:

-

Adherent cells: Wash the cells with ice-cold PBS twice. Detach the cells using trypsin-EDTA and collect them by centrifugation.

-

Suspension cells: Collect the cells by centrifugation.

-

-

Washing: Wash the cell pellet with ice-cold PBS multiple times to remove extracellular selenium.

-

Cell Counting: Resuspend the final cell pellet in a known volume of PBS and count the cells to normalize the selenium content per cell.

-

Digestion: Digest the cell pellet with a mixture of nitric acid and hydrogen peroxide using a microwave digestion system or by heating.

-

ICP-MS Analysis: Dilute the digested sample with ultrapure water to a suitable volume. Analyze the selenium concentration using an ICP-MS instrument calibrated with selenium standards.

-

Data Analysis: Calculate the intracellular selenium concentration and normalize it to the cell number.

Western Blot Analysis of Selenoproteins

This protocol describes the detection and semi-quantification of specific selenoproteins (e.g., GPX1, GPX4) in cell or tissue lysates by Western blotting.[20][21][22]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the selenoprotein of interest (e.g., anti-GPX1, anti-GPX4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Implications for Drug Development

The essential role of selenium and the intricate pathways it governs present numerous opportunities for drug development. The pro-oxidant effects of higher concentrations of selenium compounds, particularly selenite, are being explored for their potential as anticancer agents.[23] By selectively inducing oxidative stress in cancer cells, these compounds can trigger apoptosis. Furthermore, the ability of selenium to modulate key signaling pathways such as PI3K/Akt and NF-κB opens avenues for therapeutic intervention in a range of diseases characterized by dysregulated cell proliferation and inflammation. The development of novel organoselenium compounds with enhanced bioavailability and targeted delivery could further potentiate the therapeutic applications of this essential micronutrient.

Conclusion

This compound is an indispensable micronutrient that, following its metabolic conversion, underpins the synthesis of a diverse and functionally critical class of proteins—the selenoproteins. These proteins are central to antioxidant defense, redox signaling, and overall cellular homeostasis. A thorough understanding of the uptake, metabolism, and biological functions of this compound is vital for researchers and clinicians. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for investigating the multifaceted roles of selenium in health and disease, and for exploring its therapeutic potential in drug discovery and development. The continued exploration of selenium's biological chemistry promises to unveil new strategies for disease prevention and treatment.

References

- 1. Delineating the mechanism by which selenium deactivates Akt in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic activity of selenosulfate versus selenite in tumor cells depends on cell line and presence of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative effect of this compound and selenite on serum selenium concentration and glutathione peroxidase activity in selenium-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione peroxidase activity in the selenium-treated alga Scenedesmus quadricauda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of sodium selenosulfate on restoring activities of selenium-dependent enzymes and selenium retention compared with sodium selenite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docta.ucm.es [docta.ucm.es]

- 13. researchgate.net [researchgate.net]

- 14. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Clinical Pharmacokinetics of Oral Sodium Selenite and Dosing Implications in the Treatment of Patients with Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciencellonline.com [sciencellonline.com]

- 18. assaygenie.com [assaygenie.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. bio-rad.com [bio-rad.com]

- 21. docs.abcam.com [docs.abcam.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. benchchem.com [benchchem.com]

The Geochemical Cycle of Selenate: A Technical Guide for Researchers

An In-depth Whitepaper on the Environmental Fate and Transformation of Selenate

Introduction

Selenium (Se) is a naturally occurring metalloid that is both an essential micronutrient and a potential toxicant, with its environmental behavior and biological impact being highly dependent on its chemical form. This compound (SeO₄²⁻), the most oxidized and water-soluble form of selenium, is of particular interest due to its high mobility in the environment, which facilitates its transport into various ecosystems and potential bioaccumulation. This technical guide provides a comprehensive overview of the geochemical cycle of this compound, detailing its sources, transformations, and fate in the environment. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of selenium's environmental chemistry.

Sources and Distribution of this compound in the Environment

This compound is introduced into the environment from both natural and anthropogenic sources. Natural sources include the weathering of selenium-rich soils and rocks, volcanic emissions, and forest fires.[1] Anthropogenic activities that contribute to selenium contamination include mining operations, coal combustion, oil refining, and agricultural runoff from lands where selenium-accumulating fertilizers or amendments have been applied.[2][3]

Once in the environment, selenium exists in four main oxidation states: this compound (+6), selenite (B80905) (+4), elemental selenium (0), and selenide (B1212193) (-2).[4] The distribution of these species is governed by the physicochemical conditions of the environment, primarily the redox potential (Eh) and pH.[5] this compound is the predominant species in well-oxidized, alkaline environments, which explains its prevalence in many surface waters and agricultural drainage waters.[6][7]

The following table summarizes the typical concentrations of selenium species found in various environmental compartments.

| Environmental Compartment | Selenium Species | Concentration Range | Reference(s) |

| Soils | Total Se | 0.1 - 2.0 mg/kg (typical); up to 1,200 mg/kg in seleniferous soils | [8] |

| This compound (SeO₄²⁻) | Highly variable, dependent on soil type and conditions | [8] | |

| Freshwater | Total Dissolved Se | < 0.2 µg/L (uncontaminated) to > 1,000 µg/L (contaminated) | [8] |

| This compound (SeO₄²⁻) | Often the dominant species in oxygenated waters | [8] | |

| Seawater | Total Dissolved Se | 0.04 - 0.12 µg/L | [8] |

| Groundwater | Total Dissolved Se | 0.12 - 40.5 µg/L (variable by location) | [8] |

| Atmosphere | Total Se | 1 - 10 ng/m³ | [1] |

The Geochemical Cycle of this compound

The geochemical cycling of this compound is a complex process involving a series of abiotic and biotic transformations that dictate its mobility and bioavailability. The key processes in this cycle are reduction, oxidation, methylation, and biological uptake.

Reduction of this compound

The reduction of this compound is a critical process for its immobilization in the environment. This can occur both abiotically and biotically.

-

Microbial Reduction: This is the primary pathway for this compound reduction in most environments.[9] Many species of bacteria can use this compound as a terminal electron acceptor in anaerobic respiration, a process known as dissimilatory this compound reduction.[10] This process occurs in a stepwise manner, with this compound being reduced to selenite, then to elemental selenium, and in some cases, further to selenide.[10]

-

This compound to Selenite: SeO₄²⁻ + 2e⁻ + 2H⁺ → SeO₃²⁻ + H₂O

-

Selenite to Elemental Selenium: SeO₃²⁻ + 4e⁻ + 6H⁺ → Se⁰ + 3H₂O

-

-

Abiotic Reduction: this compound can also be reduced by certain minerals, such as iron(II)-bearing minerals (e.g., green rust), although this process is generally slower than microbial reduction.[11] Natural organic matter can also contribute to the abiotic reduction of this compound to selenite.[12]

The following diagram illustrates the microbial reduction pathway of this compound.

Oxidation of Reduced Selenium Species

Under aerobic conditions, reduced forms of selenium can be oxidized back to selenite and this compound, remobilizing the selenium.[13] Certain chemolithoautotrophic bacteria can carry out this oxidation, using the reduced selenium species as an energy source.[13]

Methylation and Volatilization

Microorganisms and plants can methylate inorganic and organic selenium compounds to produce volatile species, such as dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe).[13] This process is a significant pathway for the transfer of selenium from soils and water to the atmosphere.[13]

Biological Uptake and Assimilation

Plants and microorganisms can take up this compound from the soil and water.[14] Because of its chemical similarity to sulfate (B86663), this compound is often taken up through sulfate transport pathways.[15] Once inside the organism, it can be assimilated into organic molecules, primarily selenoamino acids like selenomethionine (B1662878) and selenocysteine.[14] This is a key entry point for selenium into the food web.

Influence of Environmental Factors on this compound Geochemistry

The speciation, and therefore the mobility and bioavailability of selenium, is strongly influenced by the redox potential (Eh) and pH of the environment.

-

Redox Potential (Eh): In highly oxidized environments (high Eh), this compound is the stable form. As the environment becomes more reducing (lower Eh), selenite, then elemental selenium, and finally selenides become the predominant species.[16][17]

-

pH: In alkaline soils, this compound is more soluble and available to plants.[1] In acidic soils, selenite tends to adsorb to iron and aluminum oxides, reducing its mobility.[7]

The following table summarizes the dominant selenium species under different Eh and pH conditions.

| Eh | pH | Dominant Selenium Species | Mobility |

| High | Alkaline | This compound (SeO₄²⁻) | High |

| High | Acidic | This compound (SeO₄²⁻) | High |

| Intermediate | Alkaline | Selenite (SeO₃²⁻) | Moderate |

| Intermediate | Acidic | Selenite (SeO₃²⁻) (adsorbed) | Low |

| Low | Any | Elemental Selenium (Se⁰), Selenides (Se²⁻) | Very Low |

Experimental Protocols for Studying this compound Geochemistry

Determination of Selenium Speciation by HPLC-ICP-MS

This method allows for the separation and quantification of different selenium species in aqueous samples.

1. Sample Preparation:

-

Filter water samples through a 0.45 µm filter to remove particulate matter.

-

Acidify the samples to a pH < 2 with nitric acid for preservation, unless this interferes with the speciation analysis. For speciation, it is often best to analyze samples as soon as possible after collection.

2. Chromatographic Separation:

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) system.

-

Column: Anion-exchange column (e.g., Hamilton PRP-X100).

-